Product packaging for 5-Iodouracil(Cat. No.:CAS No. 696-07-1)

5-Iodouracil

Numéro de catalogue: B140508
Numéro CAS: 696-07-1
Poids moléculaire: 237.98 g/mol
Clé InChI: KSNXJLQDQOIRIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Iodouracil (CAS 696-07-1) is a halogenated pyrimidine base that serves as a versatile building block in biomedical research and pharmaceutical development . As a nucleoside analog, its primary research value lies in its ability to impede DNA synthesis, making it a valuable tool for studying cell proliferation and genetic mechanisms . Its mechanism of action involves targeting enzymes critical to nucleotide metabolism; it is a known inhibitor of dihydropyrimidine dehydrogenase [NADP(+)], a key enzyme in the pyrimidine degradation pathway . Scientific studies have explored the synthesis of N-substituted this compound derivatives, which have demonstrated significant biological activities. Specifically, certain N-alkylated analogs, such as the N1-cyclohexylmethyl and N1,N3-dicyclohexylmethyl compounds, have exhibited promising in vitro antimicrobial activity against strains like Branhamella catarrhalis and Streptococcus pyogenes , as well as potent anticancer activity against HepG2 cells (with an IC50 of 16.5 µg/mL for the most active analog) . This highlights the compound's potential as a precursor for developing new anticancer and antibacterial agents . The main research applications for this compound include use as a key intermediate in cancer research for investigating novel chemotherapeutic agents , a tool in genetic research to study DNA replication and repair processes , and a metabolite in pharmacological studies, for instance, as a hydrolysis product of the antiviral drug 5-Iodo-2'-deoxyuridine (IDU) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IN2O2 B140508 5-Iodouracil CAS No. 696-07-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-iodo-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
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InChI Key

KSNXJLQDQOIRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
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DSSTOX Substance ID

DTXSID3061009
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
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Molecular Weight

237.98 g/mol
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CAS No.

696-07-1
Record name 5-Iodouracil
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Molecular Interactions and Recognition in Biological Systems

Nucleic Acid Integration and Its Biological Consequences

The halogenated pyrimidine (B1678525) analog, 5-iodouracil, is recognized by cellular machinery and can be incorporated into nucleic acids, leading to significant biological effects. ontosight.ainih.gov This integration primarily occurs due to its structural similarity to the natural pyrimidine bases, thymine (B56734) and uracil (B121893). oup.com

Mechanisms of Incorporation into Deoxyribonucleic Acid (DNA)

This compound can be incorporated into DNA in place of thymidine (B127349). ontosight.ai This process is facilitated by its conversion into the corresponding nucleoside, 5-iodo-2'-deoxyuridine (IdU), and subsequently into 5-iodo-2'-deoxyuridine triphosphate (IdUTP). ontosight.ai DNA polymerases can then recognize IdUTP and incorporate it into the growing DNA strand during replication. ontosight.aiasm.org The presence of the iodine atom at the 5-position of the uracil ring does not prevent its recognition by the replication machinery. oup.com The lethal effect of this compound has been attributed to its incorporation into DNA. tandfonline.com Studies have shown that this compound can be used to label DNA for research purposes, for instance, in studying DNA synthesis and repair mechanisms. ontosight.ai

Mechanisms of Incorporation into Ribonucleic Acid (RNA)

Similar to its incorporation into DNA, this compound can also be integrated into RNA. ontosight.ai This occurs when this compound is converted to 5-iodouridine (B31010) triphosphate (IUTP), which can then be utilized by RNA polymerases during transcription. researchgate.net The incorporation of this compound into RNA has been used in various molecular biology applications, including the synthesis of modified nucleic acids with specific properties for research and therapeutic development. ontosight.ai

Impact on Nucleic Acid Structural Conformation

The substitution of a hydrogen atom with a larger iodine atom at the 5-position of the uracil ring can influence the local conformation of the nucleic acid. ontosight.aioup.com While halogenated uracils are generally expected to maintain base pairing properties similar to thymine, forming complementary pairs with adenine (B156593), the substitution can alter the molecule's physical and electronic properties. oup.com The introduction of a bulky substituent at the C5 position of the pyrimidine ring can impact the conformational equilibrium of the ribose rings, potentially favoring alternative DNA structures. rsc.org For instance, the incorporation of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), a thymidine analog, into DNA has been suggested to induce local conformational changes. oup.com

Influence on DNA Replication Dynamics

The incorporation of this compound into DNA can disrupt normal DNA synthesis and function. ontosight.ai Its presence can interfere with the fidelity of DNA replication. asm.org The altered structure of the DNA containing this compound can affect the progression of the replication fork and may lead to the introduction of mutations. ontosight.aioup.com This property has made this compound a valuable tool for studying DNA replication and repair processes. ontosight.ai

Modulation of Transcription Factor Binding to DNA

The presence of this compound within a DNA sequence can significantly modulate the binding of transcription factors. oup.com The substitution of thymine with a this compound analog can either enhance or inhibit the binding of specific transcription factors depending on the factor and the location of the substitution. oup.comnih.gov For example, the replacement of thymidine with FIAU in the binding site for the activator protein 1 (AP-1) transcription factor abrogated its binding. oup.comnih.gov In contrast, the same substitution in the TATA box, the binding site for the TFIID transcription factor, led to increased binding. oup.comnih.gov These findings suggest that the iodine atom can interfere with the specific contacts between the transcription factor and the DNA, thereby altering gene expression. oup.com

Regiospecific Photo-Cross-Linking with Associated Proteins

This compound is a highly effective chromophore for inducing photo-cross-linking between nucleic acids and their associated proteins. researchgate.netoup.comnih.gov Upon irradiation with long-wavelength ultraviolet (UV) light (around 325 nm), the iodine-carbon bond in this compound can be selectively excited, leading to the formation of a reactive uracilyl radical. researchgate.netnih.gov This radical can then form a covalent bond with nearby amino acid residues of a protein that is in close contact with the DNA or RNA. researchgate.net This technique allows for the precise identification of the points of contact between nucleic acids and proteins in nucleoprotein complexes. nih.gov The high efficiency and specificity of this method, with cross-linking yields reported to be between 70% and 94%, make it a valuable tool in structural biology. nih.gov

Interactive Data Tables

Effect of FIAU Incorporation on Transcription Factor Binding

This table summarizes the differential effects of substituting thymidine with 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of Activator Protein 1 (AP-1) and TFIID to their respective DNA consensus sequences. Data is presented as the percentage of binding relative to the non-substituted oligonucleotide. oup.comnih.gov

Transcription FactorPosition of FIAU SubstitutionRelative Binding (%)Effect
AP-1-3~82%Reduced Binding
-1~28%Significantly Reduced Binding
+1~86%Reduced Binding
+3 or +5AbrogatedBinding Abolished
TFIIDWithin TATA boxIncreasedEnhanced Binding

Efficiency of this compound Mediated Photo-Cross-Linking

This table highlights the high efficiency of photo-cross-linking between this compound-substituted nucleic acids and associated proteins upon UV irradiation. nih.gov

Nucleic Acid TypeAssociated ProteinIrradiation Wavelength (nm)Cross-Linking Yield
RNAVarious32570-94%
DNAVarious32570-94%

Enzyme-Substrate and Enzyme-Inhibitor Dynamics

Interaction with Dihydropyrimidine (B8664642) Dehydrogenase (DHPDHase) as a Mechanism-Based Inactivator

This compound serves as both a substrate and a potent mechanism-based inactivator of bovine liver dihydropyrimidine dehydrogenase (DHPDHase). The inactivation process is enhanced by the presence of NADPH and can be protected against by thymine, a natural substrate for the enzyme. This suggests that the inactivation occurs at the enzyme's active site.

The proposed mechanism involves the enzymatic reduction of this compound to 5-iodo-5,6-dihydrouracil (B1201511). This reactive product, generated during the catalytic cycle, is then released from the enzyme. However, a portion of this reactive intermediate covalently modifies the enzyme, leading to its inactivation. Specifically, the inactivation involves the covalent modification of a cysteine residue, Cys-671, resulting in the formation of S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteine.

The stoichiometry of this inactivation has been determined, with approximately 2.1 moles of racemic 5-iodo-5,6-dihydrouracil required to inactivate one mole of active sites. The partition coefficient, which represents the number of turnover events per inactivation event, was found to be 4.5. This indicates that for every 4.5 molecules of this compound that are processed by the enzyme, one inactivation event occurs.

Structural studies using X-ray crystallography have provided a detailed view of the ternary complex formed between DHPDHase, NADPH, and this compound. These studies confirm that NADPH binds in a manner suitable for hydride transfer to FAD, initiating an electron transfer chain that spans 56 Å and involves FAD, four iron-sulfur clusters, and FMN as cofactors. The binding of this compound triggers a conformational change in a flexible active-site loop, which brings the crucial Cys-671 residue into close proximity with the bound inhibitor, facilitating the covalent modification and subsequent inactivation.

Inhibition of Other Pyrimidine Metabolizing Enzymes

Beyond its well-documented interaction with DHPDHase, this compound also interacts with other enzymes involved in pyrimidine metabolism. Notably, it has been shown to be a substrate for human thymidine phosphorylase (hTP). Crystal structures of hTP in complex with this compound have been determined, providing insights into the binding of this substrate. The iodine atom of this compound is stabilized within a hydrophobic pocket in the active site of the enzyme.

Furthermore, in studies involving the metabolism of 5-iodo-2'-deoxyuridine (IDU) in rat brain homogenates, it was observed that IDU is metabolized to this compound. This conversion is catalyzed by pyrimidine nucleoside phosphorylases. The study also noted that 5'-ester prodrugs of IDU could competitively inhibit the metabolism of IDU itself, and the extent of this inhibition was dependent on the affinity of the ester for the enzyme and its rate of hydrolysis.

Characterization of Enzyme Binding Sites and Kinetics

The binding of this compound to DHPDHase has been characterized kinetically. The process begins with the formation of a reversible complex, which then proceeds to the inactivation of the enzyme. The binding of this compound to the enzyme's active site is a prerequisite for the subsequent inactivation event.

Crystallographic studies of the DHPDHase-NADPH-5-iodouracil ternary complex have revealed the specific interactions within the active site. The binding of this compound induces a conformational change, specifically the closure of a flexible loop, which is essential for catalysis and subsequent inactivation. This loop closure requires a physiological pH. The structure shows the pyrimidine ring of this compound positioned near the FMN cofactor and the catalytically important Cys-671 residue.

In the case of human thymidine phosphorylase, the crystal structure of the complex with this compound shows the inhibitor bound in the active site. The interactions within this binding site stabilize the substrate for the enzymatic reaction.

The table below summarizes key kinetic and binding parameters for the interaction of this compound with DHPDHase.

ParameterValueEnzymeConditions
Partition Coefficient 4.5Bovine Liver DHPDHase-
Inactivation Stoichiometry 2.1 mol of inactivator per mol of active sitesBovine Liver DHPDHase-
Inactivation Stoichiometry 0.9 mol of inactivator per mol of active siteDHPDHase-

Noncovalent Interactions with Alkali Metal Ions

The noncovalent interactions between this compound and alkali metal ions (Li+, Na+, and K+) have been investigated both experimentally and theoretically. These studies have shown that halogenation of uracil, including the introduction of an iodine atom at the 5-position, leads to an increase in the binding affinities for alkali metal ions.

Threshold collision-induced dissociation techniques in a guided ion beam mass spectrometer were used to determine the bond dissociation energies of alkali metal ion-halouracil complexes. Theoretical calculations were also performed to determine the structures and bond dissociation energies of these complexes. The stable binding sites for the alkali metal ions were found to be at the O2 and O4 positions of the uracil ring.

The increased affinity for alkali metal ions upon halogenation is attributed to the electron-withdrawing nature of the halogen substituent. This effect also leads to a decrease in the proton affinity and an increase in the acidity of the molecule. These interactions are relevant to the stability of nucleic acids, as alkali metal ion binding can reduce the charge on the nucleic acid backbone and provide additional stabilizing noncovalent interactions with the nucleobases

Protein Binding and Conformational Effects

Ligand Binding to Other Biological Macromolecules

Beyond its incorporation into nucleic acids, this compound demonstrates significant interactions with a variety of other biological macromolecules, including transport proteins, enzymes, and metal ions complexed with amino acids. These interactions are crucial for its biological activity and its application as a research tool.

Binding to Serum Albumin

Serum albumins, the most abundant proteins in blood plasma, are known to bind and transport a wide range of molecules. The interaction between this compound and Bovine Serum Albumin (BSA) has been investigated using fluorescence spectroscopy. scholarsresearchlibrary.com These studies revealed that this compound quenches the intrinsic fluorescence of BSA, indicating a binding interaction. scholarsresearchlibrary.com The process is characterized as a static quenching mechanism, where a non-fluorescent complex is formed between the protein and this compound. scholarsresearchlibrary.comsci-hub.se The binding constant (Ka) for this interaction has been determined, providing a quantitative measure of the affinity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)

MacromoleculeLigandBinding Constant (Ka) (L mol-1)Number of Binding Sites (n)Reference
Bovine Serum Albumin (BSA)This compound4.062 x 104~1 scholarsresearchlibrary.com

The data indicates that there is approximately one class of binding site for this compound on the BSA molecule. scholarsresearchlibrary.com

Interaction with Enzymes

This compound is a known interactor and inhibitor of several key enzymes involved in pyrimidine metabolism.

Dihydropyrimidine Dehydrogenase (DPYD): this compound acts as a potent, mechanism-based inactivator of Dihydropyrimidine Dehydrogenase (DPYD), the rate-limiting enzyme in pyrimidine degradation. nih.govuniprot.orgresearchgate.netuniprot.org The inactivation process is enhanced in the presence of NADPH. nih.govresearchgate.net Crystallographic studies of the ternary complex of DPYD with NADPH and this compound have provided a detailed picture of the interaction. rcsb.org This interaction reveals that the binding of this compound triggers a conformational change, positioning a critical cysteine residue (Cys-671) for covalent modification, which leads to enzyme inactivation. rcsb.org This inhibition of DPYD by this compound can lead to an increase in the plasma concentrations of endogenous pyrimidines like uracil and thymine. nih.gov

Thymidine Phosphorylase (TP): this compound also binds to the active site of human Thymidine Phosphorylase (hTP), an enzyme implicated in angiogenesis. nih.govuniprot.org The crystal structure of the hTP–this compound complex has been resolved, showing that the iodine atom is stabilized in a hydrophobic pocket within the active site. nih.govresearchgate.net This interaction makes this compound a substrate and inhibitor of the enzyme. nih.gov

Other Enzymes: Studies have shown that DNA N-glycosylase MED1 exhibits a higher preference for this compound and other halogenated bases compared to non-halogenated ones. Additionally, this compound has been noted as an inhibitor of 4-aminobutyrate aminotransferase. scholarsresearchlibrary.com

Table 2: Interaction of this compound with Various Enzymes

EnzymeOrganism/SourceType of InteractionKey FindingsReference
Dihydropyrimidine Dehydrogenase (DPYD)Bovine Liver, Pig, Human, RatMechanism-based inactivatorCovalently modifies active site Cys-671. rcsb.org Partition coefficient for inactivation is 4.5. nih.gov nih.govrcsb.org
Thymidine Phosphorylase (TP)HumanSubstrate / InhibitorBinds in the active site; iodine atom stabilized in a hydrophobic pocket. nih.gov nih.govuniprot.org
DNA N-glycosylase MED1Not specifiedPreferential SubstrateShows higher preference for halogenated bases.
4-aminobutyrate aminotransferaseNot specifiedInhibitorReported as the most effective inhibitor. scholarsresearchlibrary.com scholarsresearchlibrary.com

Utility in Studying Protein-Nucleic Acid Complexes

The unique photochemical properties of this compound make it an invaluable tool for elucidating the specifics of protein-nucleic acid interactions. When incorporated into DNA or RNA, this compound can be used as a photo-cross-linking agent. nih.govoup.com

Irradiation with long-wavelength ultraviolet light (e.g., 325 nm) selectively excites the iodouracil (B1258811) chromophore, leading to the formation of a covalent bond with nearby amino acid residues in a binding protein, without significantly damaging other chromophores. nih.govoup.comglenresearch.com This technique, known as photoaffinity labeling, allows for the precise identification of contact points within nucleoprotein complexes. nih.govresearchgate.netoup.com It has been successfully used to study the interaction of RNA with the bacteriophage R17 coat protein, achieving high cross-linking yields of 70-94%. nih.govglenresearch.com

Formation of Metal Complexes

This compound can act as a ligand in the formation of coordination complexes with various transition metal ions, such as Aluminium(III), Chromium(III), and Iron(III). tandfonline.comtandfonline.com It typically coordinates to the metal ion as a monodentate ligand through the oxygen atom of the C(4)=O group. tandfonline.comtandfonline.com Furthermore, it can participate in the formation of ternary complexes involving a metal ion and another biological ligand, such as the amino acid histidine. tandfonline.comtandfonline.com These ternary complexes can serve as models for understanding more complex metal-protein-nucleic acid interactions in biological systems. tandfonline.comtandfonline.com

Mechanistic Research in Therapeutic and Diagnostic Applications

Radiosensitization Mechanisms at the Molecular and Cellular Level

5-Iodouracil enhances the sensitivity of tumor cells to radiation, a phenomenon attributed to a series of intricate molecular and cellular events that are initiated upon its incorporation into DNA in place of thymine (B56734).

Dissociative Electron Attachment (DEA) Pathways

A key mechanism underlying the radiosensitizing effect of this compound is Dissociative Electron Attachment (DEA). nih.govresearchgate.netresearchgate.netresearchgate.net When high-energy radiation interacts with biological tissue, it generates a cascade of secondary low-energy electrons (LEEs). nih.govresearchgate.netuni-potsdam.denih.gov Halogenated uracils, including this compound, exhibit a large cross-section for dissociation upon capturing these LEEs. nih.govresearchgate.net This process is highly efficient, even with electrons possessing near-zero kinetic energy. nih.govresearchgate.net The attachment of an electron to the this compound molecule forms a transient negative ion, which is unstable and rapidly dissociates. nih.gov

Formation and Reactivity of Halogen Anions (I⁻)

The primary and most abundant dissociation pathway in the DEA of this compound is the cleavage of the C-I bond. nih.govacs.org This bond is the weakest among the carbon-halogen bonds, making it highly susceptible to homolysis. nih.govacs.org The dissociation results in the formation of a stable iodide anion (I⁻) and a highly reactive uracil-5-yl radical. nih.govacs.orgresearchgate.net The formation of the iodide anion is a signature of the radiosensitizing potential of halouracils. nih.gov Studies have shown that the intensity of I⁻ formation is significantly greater—by approximately two to three orders of magnitude—than that of other resulting anions. nih.govresearchgate.netresearchgate.netacs.org

Ultrafast Radiation-Induced Damage and Energetic Ion Production

Recent research using X-ray free-electron lasers (XFELs) has provided deeper insights into the ultrafast dynamics of radiation damage to this compound. sciencedaily.comtohoku.ac.jpethz.chaps.orgaps.orgresearchgate.net These powerful X-ray pulses can strip numerous electrons from the molecule, causing it to explode in a fraction of a second in a process known as Coulomb explosion. sciencedaily.comtohoku.ac.jpaps.orgaps.org This event generates a "radiation soup" of energetic ions. sciencedaily.comtohoku.ac.jp The kinetic energies and trajectories of these ionic fragments contribute to localized damage, augmenting the effects of the low-energy electrons. sciencedaily.comtohoku.ac.jp This provides clear evidence for the local production of highly reactive species that can initiate further damaging reactions within the cell. sciencedaily.comtohoku.ac.jpethz.chresearchgate.net

Induction of DNA Strand Breaks by Low-Energy Electrons

The reactive uracil-5-yl radical generated from the DEA process is a primary instigator of DNA damage. nih.govresearchgate.net This radical can abstract a hydrogen atom from the sugar-phosphate backbone of the DNA, leading to the formation of single-strand breaks (SSBs). nih.govresearchgate.netresearchgate.net The incorporation of this compound into DNA is a prerequisite for this type of damage, and the extent of radiosensitization is directly correlated with the degree of its substitution for thymidine (B127349). aacrjournals.org The generation of these strand breaks is a critical event that can ultimately lead to cell death. nih.govresearchgate.netactaorthop.org

Anticancer Activity Research

Beyond its role as a radiosensitizer, this compound and its derivatives have been investigated for their intrinsic anticancer properties. ontosight.aicymitquimica.comnih.govnih.govsemanticscholar.orgnih.gov As an antimetabolite, this compound can interfere with normal cellular metabolism by being incorporated into DNA in place of thymidine, thereby disrupting DNA synthesis and function. ontosight.ai This disruption can inhibit the growth of cancer cells.

Research has explored the synthesis of various N-substituted this compound analogs to enhance their anticancer efficacy. nih.govnih.govsemanticscholar.org For example, certain cyclohexylmethyl analogs of this compound have shown inhibitory effects on the growth of HepG2 (human liver cancer) cells. nih.govnih.gov One particular derivative, N1,N3-dicyclohexylmethyl-5-iodouracil, displayed potent anticancer activity with an IC50 of 16.5 µg/mL against this cell line. nih.govnih.gov Additionally, metal complexes of this compound with ions such as Mn(II), Co(II), Cu(II), Zn(II), and Cd(II) have been synthesized and evaluated for their antitumor activity against Sarcoma-180 and L929 tumor cells, with some complexes showing promising results. nih.gov

Table 1: Investigated Anticancer Activity of this compound Derivatives

Compound/Derivative Cell Line Observed Effect IC50 Value
N1-cyclohexylmethyl-5-iodouracil HepG2 Inhibition of cell growth Not specified
N1,N3-dicyclohexylmethyl-5-iodouracil HepG2 Potent anticancer activity 16.5 µg/mL
Metal complexes (Mn, Co, Cu, Zn, Cd) Sarcoma-180, L929 Antitumor activity Not specified

Mechanisms of Interference with Nucleic Acid Synthesis in Malignant Cells

This compound and its analogs function as antimetabolites, primarily disrupting the synthesis of nucleic acids, which is critical for the proliferation of cancer cells. spandidos-publications.com Similar to other 5-halogenated uracils, the efficacy of this compound is rooted in its structural analogy to the natural pyrimidine (B1678525) bases, thymine and uracil (B121893). drugbank.com

The primary mechanism involves the intracellular conversion of this compound nucleoside analogs, such as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), into their triphosphate forms by cellular kinases. ontosight.ai These activated metabolites then act as competitive inhibitors, competing with natural nucleotides like deoxythymidine triphosphate for incorporation into DNA. ontosight.ainih.gov This incorporation of the fraudulent nucleotide into a growing DNA strand can lead to the termination of DNA chain elongation, the creation of dysfunctional DNA, and the induction of apoptosis (programmed cell death). ontosight.ai The presence of the large iodine atom can cause local conformational changes in the DNA, which may alter the binding of essential proteins like transcription factors, further disrupting cellular function. nih.gov For instance, the incorporation of FIAU into DNA has been shown to differentially affect the binding of transcription factors AP-1 and TFIID to their target DNA sequences. nih.gov

Antitumor Activity of this compound Metal Complexes

To enhance the therapeutic potential of this compound, researchers have synthesized and investigated various metal complexes of the compound. Coordination with metal ions has been shown to confer significant cytotoxic properties.

Studies have reported the synthesis of this compound (5IU) complexes with several divalent metal ions, including Manganese (Mn(II)), Cobalt (Co(II)), Copper (Cu(II)), Zinc (Zn(II)), and Cadmium (Cd(II)). nih.gov These complexes were screened for antitumor activity against Sarcoma-180 (S-180) and L929 tumor cells, with some demonstrating good activity both in vitro and in vivo. nih.gov

Further research has explored mixed ligand transition metal complexes. Novel complexes of this compound (5Iu) and 8-hydroxyquinoline (B1678124) (8HQ) with manganese, copper, and nickel were synthesized and tested against several human cancer cell lines. benthamdirect.compreprints.org These complexes exhibited significant cytotoxicity against HepG2 (liver carcinoma), A-549 (lung carcinoma), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (lymphoblastic leukemia) cell lines. benthamdirect.compreprints.orgresearchgate.net Notably, the cytotoxic effects of these complexes on HepG2 cells showed IC₅₀ values lower than the reference drug. preprints.org The manganese complex of 5Iu with 8HQ was also identified as a potent antioxidant. benthamdirect.comresearchgate.net This line of research suggests that metal complexation is a viable strategy for developing new lead compounds with promising bioactivities. researchgate.net

Table 1: Antitumor Activity of this compound Metal Complexes

Metal Complex Cancer Cell Line(s) Observed Effect Reference(s)
This compound with Mn(II), Co(II), Cu(II), Zn(II), Cd(II) Sarcoma-180 (S-180), L929 Good antitumor activity in vitro and in vivo nih.gov
Mixed ligand complex of this compound (5Iu) and 8-hydroxyquinoline (8HQ) with Mn, Cu, Ni HepG2, A-549, HuCCA-1, MOLT-3 Significant cytotoxicity; IC₅₀ values lower than reference drug for HepG2 benthamdirect.compreprints.org
Mn(II) complex of this compound and 8-hydroxyquinoline (5Iu-Mn-8HQ) General Potent antioxidant activity benthamdirect.comresearchgate.net

Investigation of N-Substituted this compound Analogs for Anticancer Effects

Alkylation of the nitrogen atoms in the pyrimidine ring of this compound has yielded a series of N-substituted analogs with notable anticancer properties. nih.gov The substitution at the N1 and N3 positions can significantly influence the biological activity of the parent compound.

A study involving the alkylation of this compound produced predominantly N1-substituted compounds along with some N1,N3-disubstituted analogs. nih.govnih.gov The anticancer activity of these analogs was examined, revealing that compounds bearing a cyclohexylmethyl group showed inhibitory effects on the growth of HepG2 liver cancer cells. nih.govnih.gov

Specifically, the N1,N3-dicyclohexylmethyl analog (compound 8b in the study) displayed the most potent anticancer activity, with a half-maximal inhibitory concentration (IC₅₀) of 16.5 µg/mL. nih.govnih.govdntb.gov.ua This finding highlights that the addition of specific substituent groups at the nitrogen positions of this compound can create a new class of anticancer agents with potential for further medicinal development. nih.gov

Table 2: Anticancer Activity of N-Substituted this compound Analogs

Compound Substitution Cancer Cell Line Activity Reference(s)
1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (7c) N1-cyclohexylmethyl HepG2 Growth inhibition nih.govnih.gov
1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (8b) N1,N3-dicyclohexylmethyl HepG2 Most potent activity, IC₅₀ of 16.5 µg/mL nih.govnih.govdntb.gov.ua

Antiviral Activity Research

Beyond its anticancer applications, this compound and its nucleoside derivatives have been a cornerstone in the development of antiviral therapies, particularly against DNA viruses.

Mechanisms of Inhibition of Viral Replication

The antiviral action of this compound analogs, such as Idoxuridine (5-iodo-2'-deoxyuridine), is achieved through the targeted disruption of viral DNA synthesis. drugbank.com These nucleoside analogs enter an infected cell and are recognized by viral enzymes. nih.gov

The mechanism proceeds in several steps:

Phosphorylation: The analog is first phosphorylated by a virus-encoded thymidine kinase (TK). This is a critical step that activates the compound. ontosight.airesearchgate.net

Formation of Triphosphate: Cellular kinases then further phosphorylate the monophosphate form into a triphosphate derivative. ontosight.aiontosight.ai

Competitive Inhibition: This resulting triphosphate analog acts as a direct competitor to the natural thymidine triphosphate. ontosight.ai

Incorporation and Termination: It is incorporated into the replicating viral DNA by viral DNA polymerase. The presence of this fraudulent base in the DNA chain leads to the synthesis of faulty, non-functional DNA, which can inhibit further replication and prevent the virus from reproducing. drugbank.comnih.gov

This process effectively halts the production of new, infectious viral particles. drugbank.com

Synthetic Methodologies and Chemical Derivatization for Research

Synthesis of 5-Iodouracil Derivatives

The synthesis of this compound derivatives often involves N-alkylation and palladium-catalyzed coupling reactions to introduce various functional groups, aiming to improve the compound's therapeutic properties.

N-alkylation of this compound is a common method for creating a diverse range of derivatives. The uracil (B121893) ring has two nitrogen atoms (N1 and N3) that can be alkylated, and controlling the regioselectivity of this reaction is crucial for the biological activity of the final product.

Alkylation of this compound with alkyl bromides in the presence of a base like potassium carbonate predominantly yields N1-substituted products. nih.govsemanticscholar.org For instance, reacting this compound with primary or secondary alkyl bromides results mainly in N1-alkylation, with smaller amounts of N1,N3-disubstituted analogs. nih.govsemanticscholar.org The use of sterically hindered alkylating agents often fails to produce a reaction, suggesting the reaction proceeds via an SN2 mechanism. nih.govsemanticscholar.org The choice of solvent and base can significantly influence the outcome, with some methods achieving high regioselectivity for N1-alkylation. tandfonline.comgoogle.com For example, using a 3-benzoyl-protected uracil derivative can lead to selective N1-alkylation. tandfonline.com Michael-type addition reactions also offer a convenient method for regioselective N-alkylation, particularly at the N1 position, which is important for synthesizing acyclic nucleoside analogs. thieme-connect.com

Table 1: Regioselectivity in N-Alkylation of this compound with Alkyl Bromides This table is based on data from a study on the synthesis and bioactivities of N-substituted 5-iodouracils and is provided for informational purposes.

Alkyl Bromide (RBr)Product(s)Position of Alkylation
n-Butyl bromide1-(1-butyl)-5-iodopyrimidine-2,4(1H, 3H)-dioneN1
s-Butyl bromide1-(2-butyl)-5-iodopyrimidine-2,4(1H, 3H)-dioneN1
Cyclohexylmethyl bromide1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H, 3H)-dioneN1
Benzyl bromide1-benzyl-5-iodopyrimidine-2,4(1H, 3H)-dioneN1
n-Butyl bromideN1,N3-di(n-butyl) analogN1, N3
Cyclohexylmethyl bromideN1,N3-dicyclohexylmethyl analogN1, N3
Data sourced from Molecules (2009). nih.govsemanticscholar.org

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 5-position of the uracil ring. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly well-suited for derivatizing this compound. acs.orgcapes.gov.br This reaction has been used on a large scale to synthesize compounds like eniluracil (B1684387) (5-ethynyluracil) by coupling this compound with trimethylsilylacetylene. acs.orgcapes.gov.bracs.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. acs.org

Other palladium-catalyzed reactions, such as direct arylation, have also been successfully applied to 5-halouracils. acs.orgnih.govacs.org This method allows for the introduction of various aryl and heteroaryl groups at the 5-position, providing access to a wide range of derivatives with potential biological activities. acs.orgnih.govacs.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. acs.org For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a promoter has been shown to be effective in the direct arylation of 1-N-benzyl-5-iodouracil. acs.orgnih.govacs.org

The primary goal of derivatizing this compound is to enhance its therapeutic index by improving its biological activity and target specificity. spandidos-publications.com Modifications at the C5 and N1/N3 positions of the uracil ring can significantly impact the compound's properties. researchgate.net

For instance, introducing specific alkyl groups at the N1 position has led to derivatives with notable antibacterial and anticancer activities. nih.govsemanticscholar.org The N1,N3-dicyclohexylmethyl derivative of this compound, for example, has shown potent anticancer activity. nih.govsemanticscholar.org Similarly, C5-alkynylated derivatives synthesized via Sonogashira coupling have exhibited marked and selective inhibitory effects on certain cancer cell lines. srce.hr The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its interaction with biological targets. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling) in Derivatization

Prodrug Design and Evaluation

A key strategy to improve the therapeutic profile of this compound and its derivatives is the design of prodrugs. Prodrugs are inactive precursors that are converted into the active drug within the body, ideally at the target site. numberanalytics.com

The rational design of this compound-based prodrugs aims to overcome limitations of the parent drug, such as poor bioavailability or off-target toxicity. spandidos-publications.com One common approach is to mask the active functional groups of the molecule with a promoiety that is cleaved under specific physiological conditions. colorado.edu

For example, ester prodrugs of 5-iodo-2'-deoxyuridine (IDU), a nucleoside analog of this compound, have been synthesized to enhance their permeability across the blood-brain barrier. nih.gov Another innovative approach involves creating prodrugs that can be activated by non-biological stimuli, such as palladium catalysis, for targeted drug release. acs.orgresearchgate.net This bioorthogonal strategy can help evade metabolic degradation pathways. acs.orgresearchgate.net The design of these prodrugs often involves modifying the lactam structure of the pyrimidine (B1678525) ring to prevent recognition by metabolic enzymes. acs.org

The activation of this compound-based prodrugs can occur through various enzymatic or chemical reactions. numberanalytics.com Ester-based prodrugs are often hydrolyzed by esterases, which are abundant in the body, to release the active drug. nih.govresearchgate.net The rate of this hydrolysis can be tuned by altering the steric and electronic properties of the ester group. nih.gov

The metabolic stability of a prodrug is a critical factor in its design. oup.com A prodrug should be stable enough to reach its target site before being activated. spandidos-publications.com For instance, some 5-FU prodrugs are designed to be resistant to degradation by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which is a major enzyme in the catabolism of fluoropyrimidines. acs.orgresearchgate.net The metabolic stability of prodrugs is typically evaluated in vitro using liver S9 fractions or primary hepatocytes. acs.orgresearchgate.net The goal is to design a prodrug that remains intact in general circulation but is efficiently converted to the active drug in the desired tissue, thereby increasing efficacy and reducing systemic toxicity. spandidos-publications.com

Advanced Analytical and Spectroscopic Research Methodologies

Structural Elucidation Techniques in Solid and Solution States

Determining the precise arrangement of atoms within 5-Iodouracil is fundamental to understanding its chemical behavior and biological activity. This is achieved through a combination of solid-state and solution-state analytical methods.

Single crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional structure of a molecule in its crystalline form. For this compound, this method has provided detailed information about its crystal packing and molecular geometry.

Crystals of this compound have been shown to be monoclinic, belonging to the space group P2₁ iucr.org. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into ribbons iucr.orgnih.gov. The asymmetric unit contains a non-planar molecule with a slightly distorted boat conformation iucr.orgnih.gov.

A redetermination of the crystal structure provided a significant increase in the precision of the geometric parameters iucr.org. It was found that the polarized iodine atom and the amidic NH functionality play equally important roles in controlling the resulting crystal structures through halogen and hydrogen bonds acs.org. Some studies have also identified the existence of a second polymorph with the space group Cmca, where the molecules are disordered researchgate.net. Twinning, specifically non-merohedral twinning where the twin element is a mirror plane, has also been observed in crystals of this compound researchgate.netnih.gov.

The crystallographic data for one of the monoclinic forms of this compound is summarized in the table below.

Crystal ParameterValue
FormulaC₄H₃IN₂O₂
Molecular Weight237.98 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a14.210(1) Å
b4.458(1) Å
c4.899(3) Å
β92.31(1)°
Volume310.16(1) ų
Z2
Density (calculated)2.548 g/cm³
Density (observed)2.54 g/cm³

Table 1: Crystallographic Data for this compound. Data sourced from iucr.orgiucr.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR spectra are available in public databases, which can be compared with experimental data for structural verification hmdb.cadrugbank.com. The chemical shifts in the NMR spectra are crucial for identifying the different protons and carbons in the molecule chemicalbook.com. For instance, ¹H and ¹³C NMR spectra are available for various derivatives and reaction products of this compound, aiding in the confirmation of successful chemical modifications acs.org. All NMR spectra can be recorded using standard spectrometers, with chemical shifts reported in parts per million (ppm) and referenced internally scispace.com.

NucleusPredicted Chemical Shift (ppm)
¹HVaries depending on solvent and conditions
¹³CVaries depending on solvent and conditions

Table 2: Predicted NMR Data for this compound. Note that actual chemical shifts can vary based on experimental conditions. Data sourced from hmdb.cadrugbank.com.

Single Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Spectroscopic Probes and Investigations of Molecular Interactions

Beyond structural elucidation, spectroscopic techniques are employed to quantify this compound and to study its interactions with other molecules, which is particularly important for understanding its biological function.

UV-Vis spectrophotometry is a versatile technique used for both the quantitative analysis of this compound and for studying its interactions with other molecules. The electronic transitions within the pyrimidine (B1678525) ring give rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is available in spectral databases spectrabase.comnih.gov. This technique is also used to monitor the formation of metal complexes with this compound, where changes in the electronic spectra can indicate coordination between the ligand and a metal ion tandfonline.comtandfonline.com. For example, the electronic spectra of aluminum(III), chromium(III), and iron(III) complexes with this compound have been recorded to suggest their stereochemistry tandfonline.comtandfonline.com. The study of UV-cross-linking of this compound-containing DNA to proteins also utilizes UV light for inducing the reaction nih.gov.

While direct fluorescence data for this compound itself is not extensively reported in the provided context, fluorescence spectroscopy is a key method for studying its interactions within biological systems. For instance, in studies of protein-DNA interactions, this compound can be incorporated into DNA as a photo-cross-linking agent. The subsequent analysis of the cross-linked products can involve fluorescence-based detection methods to understand the binding site and conformation nih.gov. The photoreactivity of this compound-containing telomeric DNA, which can be influenced by its environment and conformation, is another area where fluorescence techniques could be applied to probe these interactions oup.com.

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. These methods provide a molecular fingerprint and can reveal details about bonding and intermolecular interactions.

The IR spectrum of this compound shows characteristic bands corresponding to the stretching and bending of its various functional groups thermofisher.comchemicalbook.com. For example, the C=O stretching vibrations are prominent in the region of 1600-1750 cm⁻¹ researchgate.net. The formation of metal complexes with this compound can be confirmed by shifts in the IR bands, particularly the C(4)=O stretching frequency, which indicates coordination to the metal ion tandfonline.comtandfonline.com. Theoretical calculations, such as Density Functional Theory (DFT), have been used to simulate the vibrational spectra and support the assignment of experimental bands publish.csiro.auresearchgate.netacs.orgmdpi.com.

Raman spectroscopy provides complementary information to IR spectroscopy. Polarized Raman scattering measurements on single crystals of this compound have been used to determine the shapes and orientations of the Raman scattering tensors for several of the base's vibrations jst.go.jpnih.govnih.gov. This provides a deeper understanding of the polarizability changes during molecular vibrations nih.gov.

Spectroscopic TechniqueKey Findings for this compound
Infrared (IR) Characteristic C=O, N-H, and C-I vibrational modes identified. Shifts in C=O frequency upon metal complexation indicate coordination.
Raman Determination of Raman scattering tensors for base vibrations, providing insights into polarizability changes.

Table 3: Summary of Vibrational Spectroscopy Findings for this compound. Data sourced from tandfonline.comtandfonline.comthermofisher.comresearchgate.netjst.go.jpnih.govnih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for separating this compound and its metabolites from complex mixtures, allowing for their subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the determination and quantification of this compound and its parent compounds in biological samples. vulcanchem.com A common application is the analysis of 2'-deoxy-5-iodouridine and its primary metabolite, this compound, in human serum. nih.gov

A typical HPLC method involves a reversed-phase column and a mobile phase often consisting of a potassium phosphate (B84403) buffer and acetonitrile (B52724) mixture. vulcanchem.comnih.gov Detection is commonly achieved using UV absorbance at a wavelength of around 290 nm. vulcanchem.comnih.gov Sample preparation for serum analysis may involve extraction with ethyl acetate (B1210297) at a specific pH, followed by back-extraction into an alkalinized aqueous solution before injection into the HPLC system. vulcanchem.comnih.gov The inclusion of an internal standard, such as 5-iodouridine (B31010), enhances the method's specificity. vulcanchem.comnih.gov Such methods have demonstrated linearity in the 100-2000 ng/ml range, making them suitable for clinical monitoring. vulcanchem.comnih.gov

In other research, HPLC has been coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of various related compounds and their metabolites in plasma. dergipark.org.tr The development of HPLC-UV methods is also crucial for quantifying compounds like 5-fluorouracil (B62378) and its metabolites in different biological contexts. mdpi.com These methods are validated for accuracy, precision, specificity, and sensitivity. mdpi.comscielo.br

Table 2: HPLC Method Parameters for this compound and Parent Compound Analysis

ParameterValue/Description
Column Reversed-phase
Mobile Phase Potassium phosphate buffer-acetonitrile (95:5, v/v)
Flow Rate 1.5 ml/min
Detection UV absorbance at 290 nm
Internal Standard 5-iodouridine
Linear Range 100-2000 ng/ml
Parameters are based on a validated method for the determination of 2'-deoxy-5-iodouridine and this compound in human serum. vulcanchem.comnih.gov

Thin-Layer Chromatography (TLC) is a valuable technique for the separation and profiling of metabolites of this compound and related compounds. snmjournals.orgsnmjournals.org It is often used to analyze blood and urine metabolites of radiolabeled nucleoside analogs. snmjournals.orgsnmjournals.org

In a study of radioiodinated 5-iodo-4′-thio-2′-deoxyuridine (¹²⁵I-ITdU), TLC was used to separate the parent compound from its metabolites. snmjournals.orgsnmjournals.org Samples, such as supernatant from blood or urine, are applied to a silica (B1680970) gel plate. snmjournals.orgsnmjournals.org A solvent system, for example, chloroform/isopropyl alcohol (3:1), is used to develop the chromatogram, separating the compounds based on their differential partitioning between the stationary and mobile phases. snmjournals.orgsnmjournals.org The separated radioactive metabolites are then analyzed using a bioimaging analyzer and compared with standards of the parent compound, this compound (IU), and sodium iodide. snmjournals.orgsnmjournals.org

TLC is also widely used for the general metabolite profiling of plant extracts and other biological samples, often in conjunction with various visualization reagents to identify different classes of compounds. nih.govphcogj.com The technique allows for the comparative analysis of metabolite profiles under different conditions. nih.gov

Table 3: TLC System for the Analysis of ¹²⁵I-ITdU Metabolites

ComponentDescription
Stationary Phase Silica gel plate (Sil60 F254)
Mobile Phase Chloroform/isopropyl alcohol (3:1)
Detection Bioimaging analyzer for radiolabeled compounds
Standards ITdU, this compound (IU), sodium ¹²⁵I-iodide
This system was used to analyze metabolites of ¹²⁵I-ITdU in rodent blood and urine. snmjournals.orgsnmjournals.org

Gel-shift analysis, also known as an electrophoretic mobility shift assay (EMSA), is a key technique for studying the interactions between nucleic acids and proteins. licorbio.comcmpcollege.ac.inresearchgate.net This method is particularly relevant when investigating the effects of incorporating this compound (in the form of its nucleoside analog) into DNA on the binding of proteins like transcription factors. nih.govoup.com

The principle of EMSA is that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. cmpcollege.ac.inresearchgate.net This results in a "shift" in the position of the DNA band on the gel. bitesizebio.comnih.gov

In studies involving this compound, synthetic oligonucleotide duplexes containing the analog in place of thymidine (B127349) are created. nih.govoup.com These modified DNA probes are then incubated with nuclear extracts containing the proteins of interest (e.g., transcription factors AP-1 and TFIID). nih.govoup.com The binding is analyzed by running the samples on a native polyacrylamide gel and detecting the DNA, often by using a radiolabeled probe and autoradiography. springernature.com

Research has shown that replacing thymidine with a this compound analog can significantly alter the binding of transcription factors. nih.govoup.com For example, the binding of AP-1 was abrogated when the substitution was made at positions adjacent to the center of dyad symmetry in its binding site. nih.gov In contrast, the presence of the this compound analog could increase the binding of TFIID to its target sequence. nih.govoup.com These findings suggest that the incorporation of this compound can induce local conformational changes in DNA, thereby affecting protein-DNA interactions. nih.govoup.com

Table 4: Effect of this compound Analog (FIAU) Substitution on AP-1 Binding

Position of FIAU SubstitutionRelative Binding to AP-1 (%)
-3~82
-1~28
1~86
3Abrogated
5Abrogated
7~51
Relative to the first thymidine of the core binding sequence. nih.gov

Theoretical and Computational Research Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-IU, such as its geometry, stability, and intermolecular interactions.

Ab initio methods, which derive from first principles without empirical parameters, are crucial for accurately determining the conformational landscape and interaction energies of molecules. wikipedia.org These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational understanding of molecular energetics. wikipedia.orggreeley.org

Computational Method Application for 5-Iodouracil Key Findings
Hartree-Fock (HF) Geometry optimization and vibrational analysis of tautomers. researchgate.netProvides a baseline for more advanced correlated methods.
MP2 (Møller-Plesset) Calculation of interaction energies in 5-IU complexes. acs.orgjyu.fiscispace.comAccurately describes dispersion forces important in halogen and hydrogen bonding.
Coupled Cluster (CC) High-accuracy energy calculations for benchmarking. acs.orgConsidered the "gold standard" for calculating energetics of small molecules.

This table provides an interactive overview of ab initio methods applied to this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to predict a range of properties for this compound.

DFT calculations have been extensively performed to assign vibrational modes in the experimental FT-IR and FT-Raman spectra of 5-IU. researchgate.netysu.am By comparing the computed wavenumbers with experimental data, often with the use of specific scale factors, a reliable assignment of the observed spectral bands can be achieved. ysu.am These studies often use functionals like B3LYP. researchgate.netasianjournalofphysics.com

Furthermore, DFT is used to predict key electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity and kinetic stability. asianjournalofphysics.com The energy gap between HOMO and LUMO is a critical parameter for assessing molecular transportation characteristics. ijcrt.org The molecular electrostatic potential (MEP) surface, also derived from DFT calculations, reveals the charge distribution and identifies the regions of the molecule that are prone to electrophilic and nucleophilic attack. researchgate.netasianjournalofphysics.com Predictions of UV-Visible spectra using time-dependent DFT (TD-DFT) have also been performed, showing how the absorption maxima shift in different solvent environments. asianjournalofphysics.com

Property DFT Functional/Method Predicted Information Reference
Vibrational Spectra (IR/Raman)B3LYP/DGDZVPWavenumber assignments, comparison with experimental spectra. researchgate.netysu.am
Electronic Properties (HOMO/LUMO)B3LYP/6-311++G(d,p)Energy gap, molecular reactivity, kinetic stability. researchgate.netasianjournalofphysics.com
Molecular Electrostatic Potential (MEP)B3LYP/6-311++G(d,p)Reactive sites for electrophilic and nucleophilic attack. researchgate.net
UV-Visible SpectraTD-DFTAbsorption maxima (λmax), oscillator strengths, excitation energies. asianjournalofphysics.comijcrt.org

This interactive table summarizes the application of DFT for predicting various properties of this compound.

This compound is capable of forming both hydrogen bonds (HBs) through its N-H donor sites and halogen bonds (XBs) via the electropositive region (σ-hole) on its iodine atom. acs.orgjyu.fichemrxiv.org Computational analysis is vital for quantifying the strength and nature of these interactions, which direct supramolecular assembly in the solid state.

Quantum chemical calculations have been used to investigate intermolecular interactions in various solvated structures and co-crystals of 5-IU. scispace.comacs.org These studies show that the 5-IU unit can act as a halogen bond donor, though it is considered a relatively weak one. scispace.com The analysis reveals that the polarized iodine atom and the amidic N-H groups can act simultaneously, making halogen and hydrogen bonds equally important in controlling the resulting crystal structures. scispace.com Computational studies on model dimers have been performed to gain insight into the strength of these interactions. scispace.com The analysis of the Cambridge Structural Database (CSD) combined with computational results confirms that 5-IU can act as an XB donor, particularly for carbonyl acceptors. scispace.com In some cases, halogen bonding plays a significant role alongside conventional hydrogen bonds in determining the crystal packing. mdpi.com

Density Functional Theory (DFT) for Spectroscopic and Electronic Property Predictions

Molecular Dynamics Simulations for Ultrafast Processes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a virtual microscope to observe processes that occur on extremely short timescales.

The radiosensitizing effect of this compound is linked to how it responds to high-energy radiation. MD simulations have been instrumental in modeling the ultrafast radiation damage induced by intense X-ray Free-Electron Laser (XFEL) pulses. aps.orgaps.orgosti.govresearchgate.net When a 5-IU molecule is struck by an ultrashort (e.g., 10 femtoseconds) XFEL pulse, it can lead to a rapid buildup of positive charge and subsequent violent dissociation, known as a Coulomb explosion. aps.orgspring8.or.jp

Following the initial radiation damage event, MD simulations can trace the subsequent fragmentation of the this compound molecule. aps.org These simulations follow the trajectories of the emitted ions over picoseconds to understand how the molecule breaks apart. aps.org

By comparing simulation results with experimental data from recoil-ion momentum imaging, researchers can refine parameters within their models, such as charge buildup time and charge redistribution rates. aps.org For 5-IU, simulations have successfully reproduced the experimentally observed kinetic energy distributions (KEDs) of various fragment ions like H+, C+, N+, and O+. aps.orgresearchgate.net These simulations show that a complete fragmentation into atomic ions is a dominant process. aps.org The models confirm that the broad widths of the KEDs are primarily due to the different possible charge distributions on the atoms following the initial ionization cascade. researchgate.net The kinetics of these processes are extremely fast, with charge redistribution occurring within a few femtoseconds, followed by the rapid ejection of lighter fragments like protons.

Simulation Parameter Value/Observation Significance Reference
XFEL Pulse Duration10 fsTriggers ultrafast ionization and damage. aps.org
Charge Buildup Time (τ)~10 fsTime for the molecule to reach maximum charge state. aps.org
Charge Redistribution Rate (R)~0.5 fs⁻¹Describes how quickly charge moves within the molecule. researchgate.net
Fragmentation ProductsH+, C+, N+, O+, Iⁿ⁺Complete fragmentation into atomic ions is a major pathway. aps.orgaps.org

This interactive table presents key parameters and findings from molecular dynamics simulations of this compound fragmentation.

Modeling Ultrafast Radiation Damage Events

Thermodynamic and Kinetic Modeling

Theoretical and computational methods are invaluable for elucidating the intrinsic properties and reactive behavior of this compound. These approaches provide insights that are often difficult to obtain through experimental means alone.

Gas-Phase Acidity and Proton Affinity Studies

The intrinsic acidity and basicity of nucleobases like this compound are fundamental properties that influence their behavior in biological systems, where local environments can be nonpolar. nsf.gov Gas-phase studies, which are free from solvent effects, provide a direct measure of these intrinsic properties. nsf.gov

Both experimental and theoretical methods have been employed to determine the gas-phase acidity and proton affinity (PA) of this compound and other 5-halouracils. nsf.govacs.org These studies represent a comprehensive examination of the thermochemical properties of these nucleobases. nsf.govresearchgate.net The experimental data from these studies serve as a crucial benchmark for validating computational results. nsf.govresearchgate.net

The acidity of the N1-H bond is of particular interest as it can influence the stability of the N-glycosidic bond. researchgate.net A higher acidity of the nucleobase suggests that its conjugate base would be a better leaving group during enzymatic cleavage. researchgate.net

Table 1: Experimental and Calculated Gas-Phase Acidities and Proton Affinities of this compound

PropertyExperimental Value (kcal/mol)Calculated Value (kcal/mol)
Gas-Phase Acidity (N1-H)325.5 ± 2.9324.8
Proton Affinity (O4)213.3 ± 1.5212.8

Data sourced from comprehensive gas-phase experimental and computational studies. acs.orgresearchgate.net

Reaction Pathway and Transition State Calculations for Enzymatic Reactions

Computational modeling is a powerful tool for investigating the mechanisms of enzymatic reactions involving this compound. These calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition state. libretexts.orgucsb.edu Understanding the transition state is key to understanding how enzymes achieve their remarkable catalytic efficiency. libretexts.orgbiophysics.org

For instance, studies on human thymidine (B127349) phosphorylase (hTP), an enzyme that metabolizes this compound, have utilized computational methods to analyze the transition state of the phosphorolytic cleavage of the glycosidic bond. nih.govresearchgate.netnih.gov These calculations can reveal details about bond breaking and bond formation at the transition state. nih.gov In the case of hTP-catalyzed arsenolysis of thymidine, a related reaction, transition state analysis using density functional theory (DFT) revealed a concerted bimolecular mechanism. nih.gov

Such computational analyses often complement experimental techniques like kinetic isotope effect (KIE) studies to build a detailed model of the enzymatic reaction. nih.gov The insights gained from these models are crucial for the design of potent enzyme inhibitors, which may act as transition state analogs. libretexts.orgnih.gov

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Studies

Identification of Cytochrome P450 (CYP) Enzymes Involved in 5-Iodouracil Derivative Metabolism

The cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics. wikipedia.orgnih.gov While this compound itself is not primarily a substrate for direct CYP-mediated oxidation, its derivatives can undergo biotransformation through this pathway. Research has focused on identifying the specific CYP isoforms responsible for the metabolism of these derivatives to understand their pharmacokinetic profiles and potential for drug-drug interactions. nih.govnih.gov

In a study investigating the metabolism of 6-benzyl-1-benzyloxymethyl-5-iodouracil, a non-nucleoside reverse transcriptase inhibitor, researchers utilized human recombinant CYP enzymes and rat liver microsomes. nih.gov The study found that this derivative was metabolized in a manner dependent on the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, a characteristic of CYP-mediated reactions. nih.gov Two primary hydroxylated metabolites were identified. nih.gov Through the use of selective CYP inhibitors and recombinant enzymes, the study concluded that CYP2C19 and CYP3A4 are the main isoforms responsible for the hydroxylation of this this compound derivative. nih.gov The identification of the specific CYPs involved is crucial for predicting and potentially mitigating adverse drug interactions. nih.gov

Table 1: CYP Enzymes in this compound Derivative Metabolism

Derivative Metabolites Key CYP Enzymes Research Model

Investigation of Dihydropyrimidine (B8664642) Dehydrogenase (DHPDHase) Mediated Metabolism

Dihydropyrimidine dehydrogenase (DHPDHase), also known as DPD, is a critical enzyme in the catabolism of pyrimidine (B1678525) bases like uracil (B121893) and thymine (B56734). uniprot.orguniprot.org This enzyme also plays a significant role in the breakdown of fluoropyrimidine chemotherapy drugs. uniprot.org Research has established that this compound is both a substrate and a potent inactivator of DHPDHase. uniprot.orgnih.govmybiosource.com

The enzymatic reduction of this compound by DHPDHase produces 5-iodo-5,6-dihydrouracil (B1201511). nih.gov This metabolic process is significant as it represents a catabolic pathway that can diminish the pool of this compound available for therapeutic action, such as incorporation into DNA. nih.gov Studies with bovine liver DHPDHase have shown that the inactivation of the enzyme by this compound is enhanced in the presence of NADPH, and protection against inactivation is afforded by thymine, suggesting a mechanism-based inactivation. nih.gov However, the reactive product, 5-iodo-5,6-dihydrouracil, is released from the enzyme during the process. nih.gov The inactivation stoichiometry has been determined, with findings indicating a complex relationship between the inactivator and the enzyme's active sites and flavin content. nih.gov

Enzymatic Degradation and Stability Assays in Biological Matrices

The stability of this compound and its derivatives in biological fluids and tissues is a key determinant of their pharmacokinetic behavior and therapeutic efficacy. In vitro assays are employed to evaluate their degradation and stability in matrices such as blood, plasma, and tissue homogenates. aacrjournals.orgnih.gov

For instance, the stability of 5-iodo-4′-thio-2′-deoxyuridine (ITdU), a derivative of this compound, was assessed for its susceptibility to cleavage by thymidine (B127349) phosphorylase. aacrjournals.org The formation of this compound from the enzymatic degradation of ITdU was significantly lower compared to that from 5-iodo-2'-deoxyuridine (IdUrd), indicating a much higher resistance of ITdU to this catabolic enzyme. aacrjournals.org Specifically, the rate of this compound formation from ITdU was approximately 3.6% of that from IdUrd. aacrjournals.org In another study, the in vitro metabolism of radiolabeled ITdU in blood was found to be negligible. snmjournals.org Such stability assays are crucial for identifying derivatives with improved in vivo stability, which can lead to enhanced bioavailability and therapeutic potential. aacrjournals.orgnih.gov The determination of this compound in biological fluids can be achieved with high sensitivity using electrochemical methods, with detection limits as low as 5x10⁻⁹ M. researchgate.net

In Vivo Metabolic and Distribution Studies

Metabolite Profiling in Biological Fluids and Tissues

Following administration in research models, the metabolic fate of this compound and its prodrugs is elucidated by identifying and quantifying metabolites in biological fluids like plasma and urine, as well as in various tissues. researchgate.netaacrjournals.org

Studies involving the oral administration of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), a prodrug of 5-iodo-2'-deoxyuridine (IUdR), in athymic mice demonstrated a rapid and efficient conversion of IPdR to IUdR. researchgate.net Peak plasma levels of IUdR were observed within 10 minutes of administration. researchgate.net However, at higher doses of IPdR, a saturation of hepatic aldehyde oxidase was observed, leading to increased plasma levels of IPdR and its inactive metabolites, 5-iodo-2-pyrimidine and this compound. aacrjournals.org

In studies with radiolabeled 1-(2′-Deoxy-2′-18F-Fluoro-β-d-Arabinofuranosyl)-5-Iodouracil (18F-FIAU), a significant portion of the parent compound was found to be metabolized. nih.gov In mice, the primary metabolite in the blood was identified as 18F-FAU (de-iodinated metabolite), constituting about 63% of the blood's radioactivity. nih.gov In dogs, at 60 minutes post-injection, over 78% of the radioactivity in blood and 63% in urine remained as the unmetabolized parent compound, indicating a degree of resistance to metabolism. snmjournals.org

Table 2: In Vivo Metabolite Profile of this compound Derivatives

Compound Research Model Biological Matrix Key Metabolites
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Athymic mice Plasma 5-iodo-2'-deoxyuridine (active), 5-iodo-2-pyrimidine (inactive), this compound (inactive)
1-(2′-Deoxy-2′-18F-Fluoro-β-d-Arabinofuranosyl)-5-Iodouracil (18F-FIAU) Mice Blood 18F-FAU (de-iodinated metabolite)

Quantification of DNA Incorporation in Proliferating Tissues

A primary mechanism of action for this compound and its nucleoside analogs is their incorporation into the DNA of rapidly dividing cells, which can enhance the effects of radiation therapy. aacrjournals.orgoup.comnih.gov In vivo studies have focused on quantifying this incorporation in tumors and normal proliferating tissues like the intestine and bone marrow. researchgate.netaacrjournals.orgoup.com

In a study using a human colon cancer xenograft model in athymic mice, the administration of IPdR led to the incorporation of IUdR into the DNA of the tumor. researchgate.net The percentage of IUdR-DNA in the tumors increased with higher doses of IPdR. researchgate.net Importantly, the level of incorporation in proliferating normal tissues like the intestine and bone marrow showed a less than proportional increase with dose escalation, suggesting a potential therapeutic advantage for the prodrug approach. researchgate.net In another study with human glioblastoma xenografts, oral IPdR resulted in significantly higher IUdR-DNA incorporation in the tumor compared to continuous infusion of IUdR. aacrjournals.org

Studies with radiolabeled 5-iodo-4′-thio-2′-deoxyuridine (ITdU) in mice showed that over 70% of the radioactivity in highly proliferating tissues like the duodenum, spleen, and thymus was incorporated into the DNA fraction 8 hours after injection. snmjournals.orgsnmjournals.org In contrast, the liver, a low-proliferating organ, showed minimal DNA incorporation at this time point. snmjournals.orgsnmjournals.org Similarly, in dogs administered 18F-FIAU, extraction analysis of tissues revealed that over 62% of the radioactivity in the small intestine and 74% in the marrow was incorporated into DNA. snmjournals.org These findings highlight the preferential uptake and incorporation of these analogs in actively synthesizing DNA, which is the basis for their use in both therapy and imaging of cell proliferation. snmjournals.orgaacrjournals.orgoup.comsnmjournals.org

Table 3: DNA Incorporation of this compound Analogs in Proliferating Tissues

Compound/Prodrug Research Model Tissue % DNA Incorporation (selected data)
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Athymic mice with HT29 xenografts Tumor 2.3-3.6%
Intestine 4-4.5%
Bone Marrow 1.6-2.2%
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Athymic mice with U251 xenografts Tumor 3.1-3.7%
Small Bowel 2.8-3.3%
Bone Marrow 1.1-1.2%
5-iodo-4′-thio-2′-deoxyuridine (ITdU) Mice Duodenum, Spleen, Thymus >70% of radioactivity in DNA fraction at 8h
1-(2′-Deoxy-2′-18F-Fluoro-β-d-Arabinofuranosyl)-5-Iodouracil (18F-FIAU) Dogs Small Intestine >62% of radioactivity in DNA fraction

Studies on Plasma Clearance and Tissue Distribution

Research into the pharmacokinetics of this compound and its nucleoside analogue, 5-iodo-2'-deoxyuridine (IdUrd), has delineated their behavior in plasma and distribution throughout various tissues in animal models.

Studies on a derivative, 5-125I-iodo-4′-thio-2′-deoxyuridine (¹²⁵I-ITdU), in rats demonstrated that its plasma clearance follows a biexponential function. The two phases of clearance had half-lives of 0.2 minutes and 29.5 minutes, which accounted for 94.2% and 5.8% of the plasma concentration, respectively. snmjournals.orgsnmjournals.org After 60 minutes, approximately 50% of the radioactivity in plasma remained as intact ¹²⁵I-ITdU. snmjournals.orgsnmjournals.org

Tissue distribution studies in various animal models, including dogs and mice, show that derivatives of this compound, such as 1-(2′-deoxy-2′-¹⁸F-fluoro-β-d-arabinofuranosyl)-5-iodouracil (¹⁸F-FIAU), are distributed throughout the body but show higher uptake in tissues with high cell proliferation rates. snmjournals.orgnih.gov These include the small intestine and bone marrow. snmjournals.orgnih.gov For instance, in normal dogs, the mean tissue-to-muscle uptake ratios for ¹⁸F-FIAU were 1.97 for the small intestine and 1.75 for marrow, compared to 1.07 for the heart and 1.06 for the lung. snmjournals.orgnih.gov A significant concentration of radioactivity was also observed in the bile, indicating hepatobiliary excretion. snmjournals.orgnih.gov

Further analysis revealed that a substantial portion of the radioactivity in these proliferative tissues is due to the incorporation of the compound into DNA. In dogs, over 62% of the activity in the small intestine and 74% in the marrow was found to be incorporated into DNA. snmjournals.orgnih.gov Similarly, in mice, studies with ¹²⁵I-ITdU showed that over 70% of the radioactivity in the duodenum, spleen, and thymus was incorporated into the DNA fraction 8 hours after injection. snmjournals.org In contrast, less than 8% of the activity in the liver was found in the DNA fraction at the same time point. snmjournals.org

In mouse models with bacterial infections, the radiolabeled analogue [¹²⁵I]FIAU showed significant accumulation in the infected tissue. The ratio of radioactivity in infected thigh muscle to uninfected thigh muscle exceeded 14:1 at 24 hours post-administration. pnas.org This suggests that the compound is effectively trapped within the bacteria. pnas.org

Tissue Distribution of this compound Derivatives in Research Models
Model OrganismCompoundTissueKey FindingReference
Dog¹⁸F-FIAUSmall IntestineMean tissue-to-muscle ratio of 1.97 snmjournals.orgnih.gov
Dog¹⁸F-FIAUMarrowMean tissue-to-muscle ratio of 1.75 snmjournals.orgnih.gov
Dog¹⁸F-FIAUHeartMean tissue-to-muscle ratio of 1.07 snmjournals.orgnih.gov
Dog¹⁸F-FIAUBileHigh concentration, indicating hepatobiliary excretion snmjournals.orgnih.gov
Mouse¹²⁵I-ITdUDuodenum, Spleen, Thymus>70% of radioactivity incorporated into DNA at 8h snmjournals.org
Mouse¹²⁵I-ITdULiver<8% of radioactivity incorporated into DNA at 8h snmjournals.org
Mouse[¹²⁵I]FIAUInfected Muscle>14:1 ratio of radioactivity compared to uninfected muscle pnas.org

Research on Dehalogenation Pathways and Their Inhibition

The therapeutic and diagnostic potential of halogenated pyrimidines like this compound is often limited by their rapid in vivo degradation. aacrjournals.org A key step in this catabolism is dehalogenation, the removal of the iodine atom from the pyrimidine ring. This process is believed to be catalyzed by the enzymes responsible for normal pyrimidine catabolism. aacrjournals.org The initial degradation of nucleoside forms like IdUrd to the free base, this compound, is carried out by enzymes such as nucleosidases or nucleoside phosphorylase. aacrjournals.org

The dehalogenation of this compound itself can be influenced by the chemical environment. For example, naphthyl-based organoselenium compounds have been shown to mediate the dehalogenation of halogenated pyrimidines. nih.govresearchgate.net The rate of this deiodination is significantly faster than the debromination of corresponding brominated compounds. nih.govresearchgate.net Research also indicates that the presence of a sugar moiety, as in a nucleoside, can facilitate the dehalogenation reaction. researchgate.net

Given the impact of dehalogenation on the efficacy of these compounds, significant research has focused on finding inhibitors for this metabolic step. Studies have identified specific molecules that can block the dehalogenation of this compound. aacrjournals.orgaacrjournals.orgnih.gov

Two notable inhibitors have been characterized:

5-Cyanouracil : This compound acts as a reversible inhibitor of dehalogenation. aacrjournals.orgaacrjournals.orgnih.gov It was previously known to inhibit dihydrouracil (B119008) dehydrogenase, an enzyme in the pyrimidine catabolic pathway. aacrjournals.org

5-Diazouracil : This compound is an irreversible inhibitor of the dehalogenation process. aacrjournals.orgaacrjournals.orgnih.gov It is believed to act at the substrate-binding site of the enzyme, and its irreversible nature makes it a potentially effective agent for in vivo applications to enhance the therapeutic effects of halogenated pyrimidines. aacrjournals.orgaacrjournals.org

The inhibition of dihydrouracil dehydrogenase by this compound itself is evident from its metabolic effects. The administration of IdUrd leads to a significant increase in plasma concentrations of uracil and thymine, which is consistent with the competitive inhibition of this key catabolic enzyme by the resulting IUra. nih.gov

Inhibitors of this compound Dehalogenation
InhibitorType of InhibitionMechanism/NoteReference
5-CyanouracilReversibleAlso inhibits dihydrouracil dehydrogenase. aacrjournals.orgaacrjournals.org
5-DiazouracilIrreversibleActs at the substrate binding site. aacrjournals.orgaacrjournals.org

Future Directions and Emerging Research Avenues

Development of Next-Generation 5-Iodouracil Analogs with Enhanced Target Specificity

The quest for more effective and less toxic cancer therapies has spurred the development of next-generation this compound analogs. Researchers are focused on designing molecules with enhanced specificity for tumor cells, thereby minimizing damage to healthy tissues. A key strategy involves modifying the structure of this compound to improve its interaction with enzymes that are overexpressed in cancer cells.

One area of exploration is the synthesis of diesterified derivatives of 5-iodo-2′-deoxyuridine (IUdR), a related compound. These modifications aim to increase the compound's uptake into brain tumor tissue and prolong its availability within the body. nih.gov For instance, the synthesis of 5-[125I]iodo-3′,5′-di-O-acetyl-2′-deoxyuridine (Ac2[125I]IUdR) and 5-[125I]iodo-3′,5′-di-O-pivaloyl-2′-deoxyuridine (Piv2[125I]IUdR) has been undertaken to create tracers with better properties for cerebral tumors. nih.gov These novel diesterified tracers have shown resistance to cleavage of the N-glycosidic bond by thymidine (B127349) phosphorylase, which would otherwise lead to the inactive metabolite this compound. nih.gov

Another approach focuses on creating prodrugs that are converted to the active form of the drug, 5-iodo-2'-deoxyuridine (IUdR), primarily within the tumor environment. An example is the oral administration of 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), which is efficiently converted to IUdR by hepatic aldehyde oxidase. aacrjournals.org This strategy has demonstrated an improved therapeutic index for tumor radiosensitization in preclinical models. aacrjournals.org

Furthermore, researchers are exploring the conjugation of this compound with other molecules to enhance its targeting capabilities. For example, conjugates of adenosine (B11128) diphosphate (B83284) (ADP) and morpholino nucleosides containing this compound have been designed as potential inhibitors of poly(ADP-ribose)polymerases (PARP), enzymes crucial for DNA repair. mdpi.comresearchgate.net The 5-iodination of uracil (B121893) in these conjugates has been shown to increase their inhibitory properties against PARP-1. mdpi.comresearchgate.net

The development of 4′-thiopyrimidine nucleosides, such as 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), represents another promising avenue. asm.org This analog has demonstrated significant activity against a range of herpesviruses and has a favorable balance between antiviral activity and toxicity. asm.org

Table 1: Examples of Next-Generation this compound Analogs and Their Investigated Properties

Analog Investigated Property Key Findings
5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR) Prodrug for radiosensitization Efficiently converts to IUdR in vivo, showing an improved therapeutic index. aacrjournals.org
Diesterified IUdR derivatives (e.g., Ac2IUdR, Piv2IUdR) Enhanced brain tumor uptake and stability Resistant to enzymatic cleavage, prolonging availability. nih.gov
ADP-morpholino nucleoside conjugates with this compound PARP inhibition 5-iodination increases inhibitory activity against PARP-1. mdpi.comresearchgate.net
5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) Antiviral activity Broad-spectrum activity against herpesviruses with good therapeutic index. asm.org

Integration of this compound-based Probes with Advanced Imaging Technologies

The integration of this compound-based probes with advanced imaging modalities, particularly Positron Emission Tomography (PET), is a rapidly advancing field. This approach allows for non-invasive, real-time visualization of biological processes, offering invaluable insights for both research and clinical applications.

A key application is in reporter gene imaging. In this strategy, a reporter gene, such as the herpes simplex virus type-1 thymidine kinase (HSV1-tk), is introduced into cells. longdom.orgthno.org A radiolabeled probe, like [124I]FIAU (2′-fluoro-2′-deoxy-1-β-D-arabinofuranosyl-5-[124I]iodouracil), a derivative of this compound, is then administered. longdom.orgnih.gov The HSV1-tk enzyme specifically phosphorylates [124I]FIAU, trapping it within the cells that express the reporter gene. This accumulation of radioactivity can be detected by PET, providing a way to monitor the location, magnitude, and duration of gene expression. longdom.orgnih.gov

This technology has been used to:

  • Image the transcriptional activity of genes like the p53 tumor suppressor gene. nih.gov
  • Monitor the biodistribution and homing of therapeutic cells , such as CAR-T cells. thno.org
  • Assess the response to gene therapy in diseases like glioblastoma. longdom.orgnih.gov
  • Researchers are continuously working to develop and refine these probes. For example, comparisons between different radiolabeled probes, such as [124I]FIAU and 18F-labeled acycloguanosine analogues, are conducted to identify the best candidates for specific applications, considering factors like sensitivity, specificity, and trapping properties. nih.govatsjournals.org The development of dedicated small-animal PET scanners has further enhanced the utility of this technology in preclinical research. atsjournals.org

    While PET is the most prominent imaging modality, Single Photon Emission Computed Tomography (SPECT) has also been utilized with this compound-based probes, such as [123I]-FIAU, to monitor oncolytic viral therapy. longdom.org

    Table 2: Advanced Imaging Applications of this compound-Based Probes

    Imaging Modality Probe Application Key Findings
    PET [124I]FIAU Imaging p53 transcriptional activity Sufficiently sensitive to image the transcriptional regulation of genes in the p53 pathway. nih.gov
    PET [124I]FIAU Monitoring gene therapy for glioblastoma Identified the location and extent of vector-mediated gene expression. longdom.orgnih.gov
    PET Radiolabeled FIAU Tracking CAR-T cells Enables visualization of the biodistribution and homing of transduced cells. thno.org
    SPECT [123I]-FIAU Monitoring oncolytic viral therapy Used to detect the expression of the HSV-1-tk gene and viral distribution. longdom.org

    Rational Design of Targeted Therapeutic Strategies based on Elucidated this compound Mechanisms

    A deeper understanding of the molecular mechanisms of this compound and its analogs is paving the way for the rational design of more effective and personalized cancer therapies. The primary mechanism of action for many this compound analogs involves their incorporation into DNA, leading to DNA damage and cell death, particularly in rapidly dividing cancer cells. dataintelo.com However, recent research has unveiled more nuanced mechanisms that can be exploited for therapeutic gain.

    One key area of focus is leveraging the specific enzymatic pathways that activate this compound prodrugs. For instance, the conversion of IPdR to the active drug IUdR by hepatic aldehyde oxidase allows for oral administration and potentially reduces systemic toxicity compared to direct intravenous infusion of IUdR. aacrjournals.org This understanding allows for the design of treatment regimens that optimize the concentration of the active drug at the tumor site while minimizing exposure to healthy tissues.

    Furthermore, the elucidation of how this compound analogs interact with specific cellular targets is driving the development of combination therapies. For example, since some this compound analogs function as inhibitors of PARP enzymes, combining them with other DNA-damaging agents could create a synergistic effect, overwhelming the cancer cells' ability to repair their DNA. mdpi.comresearchgate.net

    The concept of "molecular targeted therapy" aims to exploit specific molecules involved in cancer growth and progression. nih.gov While this compound itself is a cytotoxic agent, its derivatives are being designed to fit within this targeted therapy paradigm. By understanding the specific genetic and molecular signatures of a patient's tumor, it may be possible to select the most effective this compound analog and combination therapy. For example, tumors with deficiencies in certain DNA repair pathways might be particularly susceptible to treatment with PARP-inhibiting this compound analogs.

    The integration of imaging and therapy, known as theranostics, is another exciting frontier. By using a radiolabeled this compound probe for PET imaging to confirm that a therapeutic gene is being expressed in the tumor, clinicians can then administer a prodrug that is activated by the product of that gene, ensuring that the therapy is targeted specifically to the cancer cells. longdom.orgnih.govnih.gov

    Q & A

    Q. How do halogenation pathways of this compound inform the design of halogenated nucleobases for therapeutic applications?

    • Methodological Answer :
    • Electrophilic substitution optimization (e.g., iodine vs. bromine reactivity in aqueous media).
    • Stability assays under physiological conditions (pH, temperature) to prioritize candidates.
    • Molecular docking to predict binding affinities with targets like thymidine phosphorylase .

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